Product packaging for Sulverapride(Cat. No.:CAS No. 74651-64-2)

Sulverapride

Cat. No.: B10782205
CAS No.: 74651-64-2
M. Wt: 371.5 g/mol
InChI Key: SODOSTUXGWHQII-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Substituted Benzamide (B126) Compounds in Chemical Biology

The story of substituted benzamides in pharmacology began in the mid-20th century. A notable early development emerged from research aimed at enhancing the properties of existing drugs. For instance, the pursuit of improved antiarrhythmic agents based on procainamide (B1213733) led to the synthesis of metoclopramide. nih.gov Subsequent refinements of this and other early compounds paved the way for the first substituted benzamide antipsychotic, sulpiride, in the late 1950s. nih.govnih.gov This marked the beginning of a "golden age" of psychopharmacology, where the therapeutic potential of this chemical class became increasingly apparent. nih.gov Over the years, research has continued to evolve, leading to more modern derivatives like amisulpride. nih.gov

Classification and Structural Diversity within the Benzamide Pharmacophore

Benzamides can be broadly classified based on their substitution patterns on the benzene (B151609) ring and the amide nitrogen. nih.govwalshmedicalmedia.comfoodb.ca This structural diversity is key to their varied pharmacological activities. The core benzamide pharmacophore, consisting of a benzene ring and an attached carboxamido group, serves as a fundamental building block. foodb.caresearchgate.net The specific nature and position of the substituents on this scaffold are critical in determining the compound's interaction with biological targets. nih.gov For instance, different substitutions can influence a compound's ability to act as a dopamine (B1211576) or serotonin (B10506) receptor antagonist, among other activities. walshmedicalmedia.comnih.gov

Table 1: General Classification of Amides

ClassDescription
Primary Amide The nitrogen atom is bonded to two hydrogen atoms.
Secondary Amide The nitrogen atom is bonded to one hydrogen atom and one organic group.
Tertiary Amide The nitrogen atom is bonded to two organic groups.

This table provides a general classification of amides based on the substitution at the nitrogen atom.

Broader Academic and Research Relevance of Benzamide Derivatives

The research relevance of benzamide derivatives extends far beyond their use as antipsychotics. This chemical class has demonstrated a wide spectrum of biological activities, making them a subject of intense scientific investigation. walshmedicalmedia.comresearchgate.net Researchers have explored their potential as antiemetics, antidepressants, and even in the context of other conditions. researchgate.net The ability to readily modify the benzamide structure allows for the systematic exploration of structure-activity relationships, aiding in the rational design of new therapeutic agents. nih.govresearchgate.net Their diverse applications underscore the continued importance of the benzamide scaffold in the field of medicinal chemistry. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H25N3O5S B10782205 Sulverapride CAS No. 74651-64-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74651-64-2

Molecular Formula

C16H25N3O5S

Molecular Weight

371.5 g/mol

IUPAC Name

2,3-dimethoxy-N-[(1-methylpyrrolidin-2-yl)methyl]-5-(methylsulfamoyl)benzamide

InChI

InChI=1S/C16H25N3O5S/c1-17-25(21,22)12-8-13(15(24-4)14(9-12)23-3)16(20)18-10-11-6-5-7-19(11)2/h8-9,11,17H,5-7,10H2,1-4H3,(H,18,20)

InChI Key

SODOSTUXGWHQII-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C(=C1)OC)OC)C(=O)NCC2CCCN2C

Origin of Product

United States

The Chemical Compound: Sulverapride

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely published. However, computational predictions based on its structure are available.

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Formula C16H25N3O5S
Molecular Weight 371.45 g/mol
XLogP3 0.8
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 7
Rotatable Bond Count 6
Exact Mass 371.151492 g/mol
Topological Polar Surface Area 105 Ų

Data sourced from PubChem. These properties are computationally predicted and may not reflect experimentally determined values. nih.gov

Synthesis

Specific, detailed laboratory synthesis procedures for this compound are not readily found in peer-reviewed literature. However, the general synthesis of benzamide derivatives often involves the reaction of a substituted benzoic acid or its corresponding acid chloride with an appropriate amine. nih.gov

Research Findings on Sulverapride

Receptor Binding Profile

The therapeutic effects and side-effect profiles of antipsychotic drugs are closely linked to their binding affinities for various neurotransmitter receptors. abcam.comwikipedia.org A thorough understanding of a compound's receptor binding profile is therefore crucial. For this compound, specific data detailing its binding affinities for dopamine (B1211576) D2, serotonin (B10506) 5-HT2A, and other relevant receptors are not publicly documented.

Preclinical Research

Preclinical studies are fundamental in the drug development process, providing initial evidence of a compound's potential efficacy and safety. drugbank.com Such studies for a potential antipsychotic would typically involve in vitro and in vivo models to assess its pharmacological activity and preliminary toxicological profile. However, published preclinical research reports specifically on this compound are not found in the public scientific literature.

Clinical Studies

Clinical trials are essential to determine the safety and efficacy of a new drug in humans. clinicaltrials.govnih.gov These studies are conducted in phases to rigorously evaluate the therapeutic potential of an investigational compound. A search of clinical trial registries and scientific literature did not yield any results for clinical studies conducted on this compound.

Synthetic Chemistry and Structural Analogue Research for Sulverapride

Advanced Synthetic Methodologies for Sulverapride and its Stereoisomers

While specific advanced synthetic methodologies for this compound and its stereoisomers are not detailed in the available literature, general approaches for the synthesis of substituted benzamides can be considered. The synthesis of benzamide (B126) analogues often involves the coupling of a substituted benzoic acid with an appropriate amine. For this compound, this would likely involve the reaction of a derivative of 2,3-dimethoxy-5-(methylsulfamoyl)benzoic acid with (1-methylpyrrolidin-2-yl)methanamine.

Advanced methodologies in organic synthesis that could be applied to the preparation of this compound and its analogues include:

Flow Chemistry: Continuous flow reactors can offer advantages in terms of reaction control, safety, and scalability for the key amide bond formation step.

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of benzamide derivatives.

Catalytic Methods: The use of novel coupling reagents and catalysts can enhance the efficiency and sustainability of the synthesis.

The synthesis of specific stereoisomers of this compound would necessitate the use of chiral starting materials or asymmetric synthesis techniques. For instance, employing an enantiomerically pure form of (1-methylpyrrolidin-2-yl)methanamine would lead to the corresponding stereoisomer of this compound. Chiral chromatography would be a crucial technique for the separation and purification of the desired stereoisomers.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Analogues

Due to the lack of specific SAR and SPR studies for this compound, this section will focus on the general principles and methodologies applied to benzamide analogues.

Computational Design and Virtual Screening for Novel Benzamide Analogues

Computational tools are instrumental in modern drug discovery for designing and screening novel compounds. pnrjournal.comscialert.netresearchgate.netmdpi.com For benzamide analogues, these approaches can predict their binding affinity to specific biological targets and their pharmacokinetic properties.

Virtual Screening: This technique involves the computational screening of large libraries of virtual compounds to identify those with a high probability of binding to a target receptor. pnrjournal.commdpi.com For benzamide analogues, this could involve docking simulations against a target protein to predict binding modes and affinities. pnrjournal.comscialert.net

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. scialert.net For novel benzamide analogues, docking studies can help in understanding the key interactions with the target's active site, guiding the design of more potent inhibitors. scialert.net The following table illustrates typical data generated from molecular docking studies of benzamide analogues against a hypothetical target.

AnalogueDocking Score (kcal/mol)Key Interacting ResiduesPredicted Activity
Benzamide A-8.5TYR82, PHE264, ASN152High
Benzamide B-7.2TYR82, ASN152Moderate
Benzamide C-5.1ASN152Low

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Rational Design of Modified this compound Structures for Enhanced Selectivity or Modulated Activity

Rational drug design aims to create new molecules with a specific biological activity based on the understanding of the target's structure and function. For benzamide analogues, this involves modifying the chemical structure to improve properties like selectivity and potency. nih.gov

Key strategies in the rational design of benzamide analogues include:

Bioisosteric Replacement: Replacing a functional group with another that has similar physical or chemical properties to enhance a desired property without significantly changing the chemical structure.

Scaffold Hopping: Identifying new molecular backbones that can maintain the key interactions with the target, potentially leading to improved properties or novel intellectual property.

Fragment-Based Drug Design: Building a potent ligand from smaller fragments that are known to bind to the target.

The following table provides examples of how rational design modifications to a hypothetical benzamide scaffold could be expected to modulate its activity.

ModificationRationaleExpected Outcome
Addition of a hydroxyl group to the phenyl ringIntroduce a hydrogen bond donorIncreased binding affinity
Replacement of the pyrrolidine ring with a piperidine ringAlter the conformational flexibilityEnhanced selectivity for a specific receptor subtype
Introduction of a fluorine atomBlock metabolic degradationImproved pharmacokinetic profile

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Chemical Modification Strategies for Targeted Delivery and Prodrug Design of this compound

While no specific prodrug or targeted delivery strategies for this compound have been documented, general principles applied to other pharmaceuticals can be considered. google.comgoogle.com

Targeted Delivery: The goal of targeted delivery is to increase the concentration of a drug at a specific site in the body, thereby enhancing efficacy and reducing side effects. For a compound like this compound, this could potentially be achieved by conjugation to a targeting moiety, such as an antibody or a peptide that recognizes a specific cell surface receptor. googleapis.comgoogleapis.com

Prodrug Design: A prodrug is an inactive or less active compound that is metabolized into the active drug in the body. google.comgoogle.com This approach can be used to improve a drug's physicochemical, biopharmaceutical, or pharmacokinetic properties. For this compound, a prodrug strategy could involve masking a polar functional group to enhance its ability to cross the blood-brain barrier. For instance, esterification of a hydroxyl group or formation of a cleavable amide bond could be explored.

Prodrug StrategyChemical ModificationTargeted Improvement
Increased LipophilicityEsterification of a polar groupEnhanced membrane permeability
Site-Specific ActivationAttachment of a substrate for a target-specific enzymeLocalized drug release
Improved Aqueous SolubilityAddition of a phosphate or amino acid promoietySuitability for intravenous administration

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Biochemical Pathway Interactions and Systems Biology Approaches

Interaction of Sulverapride with Endogenous Biochemical Systems

Research into the specific interactions of this compound with endogenous biochemical systems is an area of ongoing investigation. While direct comprehensive studies detailing its engagement with specific enzymes, receptors, or signaling cascades are not extensively published, the compound's classification suggests potential interactions within cellular metabolic and signaling networks. Compounds with similar structural motifs or functional groups often engage with various endogenous pathways, influencing cellular processes through binding to specific protein targets or altering the flux through metabolic routes. Further research is needed to elucidate the precise molecular targets and biochemical pathways modulated by this compound within biological systems.

Influence on Neurotransmitter Metabolism and Homeostasis

The influence of this compound on neurotransmitter metabolism and homeostasis remains an area requiring detailed exploration. Neurotransmitters are critical chemical messengers in the nervous system, responsible for transmitting signals between neurons. Their metabolism involves synthesis, degradation, reuptake, and receptor interactions, all of which are tightly regulated to maintain homeostasis. Any compound that interacts with these systems could potentially alter neurotransmitter levels or signaling efficacy. While specific data on this compound's direct impact on neurotransmitter pathways (e.g., dopamine (B1211576), serotonin (B10506), GABA, acetylcholine) is limited in the provided search results, understanding such interactions would be key to defining its neurobiological profile. The general understanding of neurotransmitter systems highlights the complexity of maintaining their balance, where disruptions can lead to various neurological and psychiatric conditions nih.govnih.govnih.govmdpi.com.

Proteomic and Metabolomic Profiling in Response to this compound Exposure in Model Systems

Computational Systems Pharmacology Modeling of this compound Action within Biological Networks

Computational systems pharmacology (CSP) offers a framework for modeling drug action within complex biological networks, integrating various data types to predict efficacy, optimize treatment, and identify targets universiteitleiden.nlpurdue.edueujournal.orgnih.gov. Systems biology approaches, which often employ network modeling, aim to understand biological systems holistically by analyzing the interactions between components like genes, proteins, and metabolites researchfeatures.comnih.govnih.govarxiv.orgfrontiersin.orgamazon.compitt.eduosf.io. Applying these computational methods to this compound could involve building models that simulate its pharmacokinetic and pharmacodynamic properties, predict its interactions within cellular signaling or metabolic networks, and explore its potential systemic effects. Currently, there is no specific mention of computational systems pharmacology models or systems biology approaches applied directly to this compound in the provided search results. Such modeling efforts would be valuable for predicting this compound's behavior and interactions within complex biological environments.

Advanced Methodological Frameworks for Sulverapride Research

High-Throughput Screening (HTS) and Automated Assay Development for Sulverapride Target Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of vast libraries of chemical compounds against specific biological targets. bmglabtech.comsygnaturediscovery.com The primary objective of HTS is to identify "hits"—compounds that modulate the target's activity in a desired manner—which serve as starting points for further optimization. bmglabtech.com This process involves the miniaturization of assays into microplate formats (e.g., 96, 384, or 1536-well plates) and the use of robotic automation for liquid handling, incubation, and data acquisition. nih.govsouthernresearch.orgdrugtargetreview.com

In the context of this compound research, HTS could be employed to uncover its unknown biological targets. This would typically involve a target-agnostic or phenotypic screening approach where the effect of this compound is measured across a panel of diverse cell lines or biological systems. Alternatively, if a known target is being investigated for novel modulators with similar mechanisms, an HTS campaign could screen large compound libraries to find molecules that mimic or antagonize this compound's effects.

The development of a robust and automated assay is a critical prerequisite for any HTS campaign. bioduro.com This process involves several stages, from selecting the appropriate assay format to validation for sensitivity, specificity, and reproducibility. bioduro.com For this compound, one could develop a cell-based fluorescence assay. For instance, if this compound is hypothesized to interact with a specific receptor, an assay could be designed using Förster Resonance Energy Transfer (FRET) to measure receptor-ligand binding or downstream signaling events. nih.gov Automation of such an assay using robotic platforms ensures consistency, reduces manual error, and allows for unattended, around-the-clock operation, significantly accelerating the discovery timeline. drugtargetreview.comcriver.com

Hypothetical HTS for this compound-like Activity: A biochemical assay could be developed to screen for compounds that inhibit a putative enzyme target of this compound. The assay would measure the conversion of a non-fluorogenic substrate to a fluorescent product. nih.gov

Plate IDCompound IDConcentration (µM)% InhibitionHit Classification
P001Cmpd-001108.2Non-Hit
P001Cmpd-0021075.4Primary Hit
P001Cmpd-0031012.1Non-Hit
P002Cmpd-5121068.9Primary Hit
P002Cmpd-51310-2.5 (Activation)Non-Hit

This interactive table illustrates hypothetical results from a primary HTS screen. Compounds showing significant inhibition (e.g., >50%) would be selected as "hits" for further validation and dose-response studies.

Biophysical Techniques for Elucidating this compound Molecular Interactions

Biophysical techniques are indispensable for characterizing the direct physical interactions between a compound and its biological target. drugdiscoverychemistry.comcriver.com These methods provide quantitative data on binding affinity, kinetics, thermodynamics, and stoichiometry, which are critical for understanding the mechanism of action and for guiding structure-activity relationship (SAR) studies. whiterose.ac.ukresearchgate.net

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures molecular interactions in real-time. criver.com In a hypothetical experiment, a purified target protein for this compound would be immobilized on a sensor chip. Solutions containing varying concentrations of this compound would then be flowed over the chip. Binding of this compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a response signal. This allows for the precise determination of association rates (k_on), dissociation rates (k_off), and the equilibrium dissociation constant (K_D).

MicroScale Thermophoresis (MST): MST measures molecular interactions in solution by detecting changes in the hydration shell, charge, or size of molecules. harvard.edunanotempertech.com The technique is based on thermophoresis, the directed movement of molecules in a temperature gradient. nih.gov To study the this compound interaction, the target protein would be fluorescently labeled (or its intrinsic tryptophan fluorescence used). nih.gov The labeled protein would be mixed with a dilution series of this compound and loaded into glass capillaries. An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescent protein is monitored. A change in thermophoretic movement upon binding of this compound allows for the quantification of the binding affinity (K_D). nanotempertech.comnih.gov

Dynamic Light Scattering (DLS): DLS is used to measure the size distribution of particles and molecules in solution. nih.govmalvernpanalytical.com It works by analyzing the intensity fluctuations of scattered light caused by the Brownian motion of particles. malvernpanalytical.com While not a primary tool for measuring binding affinity, DLS is crucial for quality control and for detecting potential compound-induced aggregation. nanotempertech.com Before conducting SPR or MST experiments, DLS would be used to ensure the target protein is monodisperse and free of aggregates. It can also be used after the addition of this compound to confirm that the observed binding event is specific and not due to non-specific aggregation. nih.gov

Hypothetical Biophysical Data for this compound-Target Interaction:

TechniqueParameter MeasuredHypothetical ValueInterpretation
SPR K_D (Dissociation Constant)150 nMModerate affinity interaction.
k_on (Association Rate)2.5 x 10^5 M⁻¹s⁻¹Fast binding to the target.
k_off (Dissociation Rate)3.75 x 10⁻² s⁻¹Moderately stable complex formed.
MST K_D (Dissociation Constant)180 nMConfirms affinity measured by SPR.
DLS Hydrodynamic Radius (r_H)5.0 nm (Protein alone)Target protein is monomeric.
Polydispersity Index (PDI)0.15 (Protein + this compound)No significant aggregation induced by this compound.

This interactive table presents plausible data from different biophysical methods, demonstrating a consistent, moderate-affinity interaction between this compound and its hypothetical target without inducing aggregation.

Computational Chemistry, Quantum Mechanics, and Molecular Dynamics Simulations in this compound Research

Computational methods are integral to modern drug discovery, providing powerful tools to predict, visualize, and analyze molecular interactions at an atomic level. nih.govyoutube.com These in silico techniques complement experimental data, offering insights that can rationalize observed activities and guide the design of new molecules. dntb.gov.ua

Computational Chemistry and Molecular Docking: If the three-dimensional structure of a this compound target protein is known (or can be modeled), molecular docking simulations can be performed. These simulations predict the preferred binding pose and orientation of this compound within the protein's binding site. The process involves sampling a large number of possible conformations and scoring them based on factors like steric fit and intermolecular forces, providing an estimate of the binding affinity.

Quantum Mechanics (QM): For a highly accurate understanding of binding, Quantum Mechanics methods can be employed. nih.govwilddata.cn While computationally intensive, QM calculations can describe the electronic structure of molecules and are essential for studying reactions that involve the breaking or forming of covalent bonds. mdpi.com More commonly in drug discovery, a hybrid approach known as QM/MM (Quantum Mechanics/Molecular Mechanics) is used. mdpi.com In a this compound study, the ligand and the immediate amino acid residues in the binding site would be treated with QM for high accuracy, while the rest of the protein and solvent are treated with the faster MM force fields. This allows for a precise calculation of binding energies and the polarization effects within the active site. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems, simulating the movements of atoms and molecules over time. mdpi.com Starting with a docked pose of this compound in its target, an MD simulation can reveal the stability of the binding mode. dntb.gov.uanih.gov By simulating the complex in a realistic environment (e.g., solvated in water at physiological temperature), researchers can observe how the protein's structure adapts to the ligand, identify key stable interactions (like hydrogen bonds), and calculate the free energy of binding. youtube.com

Hypothetical Computational Analysis of this compound Binding:

Analysis MethodKey FindingDetails
Molecular Docking Predicted Binding Energy-8.5 kcal/mol
Key Interacting ResiduesTyr88, Asp120, Phe250
MD Simulation (200 ns)RMSD of Ligand0.8 Å
Occupancy of H-BondsAsp120 (95%), Wat345 (60%)
QM/MM Interaction Energy-25.7 kcal/mol

This interactive table summarizes the type of data generated from a computational workflow, from initial docking to dynamic simulation, to characterize the binding of this compound.

Advanced Imaging Techniques for Subcellular Localization and Molecular Interaction Mapping

Understanding where a compound acts within a cell and with which partners it interacts is crucial for elucidating its biological function and potential off-target effects. Advanced imaging techniques have moved beyond the diffraction limit of conventional microscopy, allowing for visualization at the subcellular and even molecular level. nih.govresearchgate.net

Subcellular Localization: To determine where this compound accumulates inside a cell, a fluorescently labeled version of the compound could be synthesized. This probe could then be introduced to live or fixed cells, and its distribution visualized using super-resolution microscopy techniques like Stochastic Optical Reconstruction Microscopy (STORM) or Photoactivated Localization Microscopy (PALM). nih.gov These methods can achieve resolutions on the order of tens of nanometers, making it possible to pinpoint the localization of this compound to specific organelles, such as mitochondria, the endoplasmic reticulum, or the nucleus. nih.govnih.gov

Molecular Interaction Mapping: Confirming that this compound interacts with its putative target within the native cellular environment is a key validation step. Techniques like Förster Resonance Energy Transfer (FRET) microscopy can be used to map these interactions in live cells. In this hypothetical setup, the target protein would be genetically tagged with a cyan fluorescent protein (CFP, the FRET donor), and a fluorescently labeled this compound analog (e.g., tagged with a yellow fluorescent protein, YFP, the FRET acceptor) would be introduced. If this compound binds to the target, the donor and acceptor fluorophores will be brought into close proximity (<10 nm), resulting in energy transfer from CFP to YFP and the emission of yellow light upon excitation of the cyan fluorophore. This FRET signal provides direct evidence of the molecular interaction in a spatially and temporally resolved manner. nih.gov Computational frameworks can further integrate such data to build disease-specific drug-protein connectivity maps. plos.orgnih.govnih.gov

Hypothetical Imaging Results for Fluorescently-Labeled this compound:

Imaging TechniqueCell LineObservationImplication
Confocal Microscopy HeLaDiffuse cytoplasmic signal with some punctate structures.General distribution in the cytoplasm.
Super-Resolution (STORM) HeLaHigh-resolution images show co-localization of puncta with mitochondrial outer membrane markers.This compound specifically accumulates on or within mitochondria.
Live-Cell FRET HEK293 (expressing Target-CFP)FRET signal observed in perinuclear region upon addition of this compound-YFP.This compound directly engages its target protein near the nucleus in living cells.

This interactive table outlines potential findings from an advanced imaging workflow, tracing this compound from its general cellular distribution to specific organelle localization and finally to direct target engagement.

Conceptual Frameworks and Future Research Trajectories

Development of Next-Generation Benzamide-Based Chemical Probes for Biological Research

The development of Sulverapride as a chemical probe could significantly advance biological research by offering a refined tool for investigating cellular pathways and molecular interactions. Structure-activity relationship (SAR) studies are fundamental to this process, aiming to optimize probe properties such as target specificity, binding affinity, and cellular permeability nih.govoncodesign-services.comwm.eduresearchgate.net. Future research could focus on synthesizing this compound analogs with modifications designed to enhance their utility as probes. For instance, incorporating fluorescent tags or affinity labels could enable visualization of this compound's localization within cells or facilitate target identification through techniques like photoaffinity labeling nih.govnih.gov. Benzamide (B126) scaffolds, in general, have shown promise in the development of various chemical probes, suggesting a fertile ground for this compound's evolution in this domain nih.gov. The goal would be to create probes that not only interact with their intended target but also provide quantifiable readouts of biological activity, thereby aiding in target validation and mechanistic studies nih.gov.

Exploring Unconventional Biological Applications Derived from Preclinical Mechanistic Insights

Preclinical research into this compound's mechanisms of action may reveal "off-target" effects or unexpected biological activities that could lead to novel therapeutic applications. Off-target effects, while sometimes posing challenges in drug development due to potential toxicity, can also represent unexplored therapeutic avenues nih.govicr.ac.uksynthego.comdrug-dev.comnih.gov. Understanding these unintended interactions could guide the repurposing of this compound for conditions beyond its initial intended use. Research in this area would involve detailed mechanistic studies, potentially using CRISPR-based screening or other genetic approaches, to dissect the precise molecular pathways modulated by this compound, both on and off its primary target nih.govsynthego.com. Identifying these secondary effects could unlock new therapeutic strategies, for example, by leveraging a dual-action profile if this compound interacts with multiple targets that contribute to disease pathology icr.ac.uk.

Integration of Multi-Omics Data for a Comprehensive Understanding of this compound's Biological Footprint

To fully elucidate this compound's impact on biological systems, integrating multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—is crucial frontiersin.orgcmbio.ionih.govresearchgate.netmdpi.comscilifelab.senih.govnih.govmetabolon.com. This approach allows for a holistic view of the compound's effects, from gene expression changes to metabolic alterations, providing a comprehensive biological footprint frontiersin.orgcmbio.ionih.govscilifelab.semetabolon.comnih.govescholarship.orgenergy.gov. For this compound, such an integrated analysis could reveal how it perturbs cellular networks, identifies key regulatory pathways affected, and uncovers biomarkers indicative of its activity or potential toxicity frontiersin.orgcmbio.ionih.govscilifelab.se. For example, transcriptomic data could highlight genes upregulated or downregulated by this compound, while proteomic data could reveal changes in protein abundance, and metabolomic data could show alterations in metabolic pathways frontiersin.orgmdpi.comnih.govnih.govmetabolon.com. Combining these datasets using systems biology approaches can help bridge the gap between genotype and phenotype, offering deeper insights into this compound's mechanism of action and its broader cellular consequences cmbio.ionih.govscilifelab.semetabolon.comnih.govescholarship.orgenergy.govnih.gov.

Ethical Considerations in Preclinical Compound Research (General Principles)

The preclinical development of any chemical compound, including this compound, must be guided by robust ethical principles. A fundamental tenet is the principle that potential benefits must outweigh harms, necessitating thorough risk-benefit assessments at every stage lindushealth.comnih.govlawshelf.commeetlifesciences.comangelinipharma.com. This includes ensuring the humane treatment of animals used in preclinical studies, adhering to guidelines that minimize suffering and refine experimental methods lindushealth.comlawshelf.comlindushealth.comslideshare.net. For compounds like this compound, which may be novel or have an incompletely understood mechanism, rigorous preclinical evidence is essential to justify progression to human trials nih.govangelinipharma.comnih.gov. Ethical considerations also extend to the integrity of the research itself, requiring transparency, accurate reporting, and adherence to Good Laboratory Practices (GLP) lindushealth.comlawshelf.comangelinipharma.comlindushealth.com. Furthermore, as research progresses, the potential impact on human participants in later clinical phases must be considered, emphasizing informed consent, participant safety, and equitable access to potential treatments lindushealth.comlawshelf.commeetlifesciences.comslideshare.netncdirindia.org.

Q & A

Basic Research Questions

Q. What are the primary pharmacological mechanisms of Sulverapride, and how can researchers validate these mechanisms experimentally?

  • Methodological Guidance : Begin with in vitro receptor-binding assays (e.g., radioligand displacement studies) to identify target receptors. Validate findings using knockout animal models or siRNA-mediated gene silencing to confirm receptor specificity. Cross-reference results with computational molecular docking simulations to assess binding affinity .
  • Data Contradiction Analysis : If conflicting results arise (e.g., variable binding affinity across assays), use orthogonal validation methods such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to resolve discrepancies .

Q. What experimental models (in vitro/in vivo) are most appropriate for studying this compound’s pharmacokinetic profile?

  • Methodological Guidance : For in vitro absorption studies, use Caco-2 cell monolayers to simulate intestinal permeability. For in vivo bioavailability, employ pharmacokinetic (PK) studies in rodent models with LC-MS/MS quantification of plasma concentrations. Ensure consistency in dosing regimens and control for interspecies metabolic differences .

Q. How should researchers design dose-response studies to establish this compound’s therapeutic window?

  • Methodological Guidance : Use a log-dose escalation design with at least five concentration levels. Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/ED₅₀ values. Include positive and negative controls to account for assay variability .

Advanced Research Questions

Q. How can contradictory findings in this compound’s efficacy across different disease models be systematically analyzed?

  • Methodological Guidance : Conduct a meta-analysis of preclinical studies, stratifying results by model type (e.g., genetic vs. induced disease models). Use heterogeneity tests (I² statistic) to identify confounding variables. Validate hypotheses with a cross-species translational study comparing molecular pathways .
  • Data Contradiction Example : If efficacy is observed in murine colitis models but not in primate models, investigate species-specific differences in gut microbiota or receptor isoform expression .

Q. What strategies are effective for optimizing this compound’s synthetic pathway to improve yield without compromising purity?

  • Methodological Guidance : Apply Design of Experiments (DoE) principles to test variables (e.g., catalyst concentration, temperature). Use HPLC-DAD/ELSD for real-time purity monitoring. Validate scalability with pilot-scale synthesis under cGMP conditions .

Q. How should researchers address variability in this compound’s metabolic stability across patient subpopulations?

  • Methodological Guidance : Perform in vitro metabolic profiling using human liver microsomes (HLMs) from diverse ethnic donors. Integrate pharmacogenomic data (e.g., CYP450 polymorphisms) to identify subpopulation-specific metabolic pathways. Validate with population PK modeling .

Q. What advanced statistical methods are recommended for analyzing this compound’s long-term safety data in clinical trials?

  • Methodological Guidance : Use time-to-event analysis (Cox proportional hazards model) for adverse event monitoring. Apply machine learning algorithms (e.g., random forest) to detect rare safety signals in large datasets. Ensure reproducibility by sharing raw data and analysis scripts .

Methodological Resources for Further Inquiry

  • Systematic Review Protocols : Follow PRISMA guidelines to synthesize this compound-related studies, emphasizing reproducibility and bias assessment .
  • Data Integrity : Maintain raw data archives with metadata annotations (e.g., experimental conditions, instrument calibration logs) to facilitate replication .
  • Ethical Compliance : For clinical studies, align patient recruitment criteria with ICH-GCP guidelines and document informed consent processes rigorously .

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